

# Spectroscopic Characterization of 4-Formyl-2-methylphenylboronic Acid: A Technical Guide

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## Compound of Interest

**Compound Name:** 4-Formyl-2-methylphenylboronic acid

**Cat. No.:** B142566

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This technical guide provides an in-depth analysis of the spectroscopic data for **4-Formyl-2-methylphenylboronic acid** (CAS No. 156428-81-8).<sup>[1][2][3]</sup> Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data integral to the structural elucidation and quality control of this versatile chemical intermediate.

## Introduction: The Significance of 4-Formyl-2-methylphenylboronic Acid

**4-Formyl-2-methylphenylboronic acid**, with the molecular formula  $C_8H_9BO_3$  and a molecular weight of 163.97 g/mol, is a key building block in organic synthesis.<sup>[1][2]</sup> Its utility stems from the presence of three distinct functional groups: a boronic acid, a formyl group (aldehyde), and a methyl-substituted aromatic ring. This trifunctional nature allows for its participation in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.

Accurate and thorough spectroscopic characterization is paramount to confirm the identity, purity, and stability of **4-Formyl-2-methylphenylboronic acid**. This guide serves as a detailed reference for interpreting its spectral data, providing the foundational knowledge necessary for its effective application in research and development.

# Molecular Structure and Predicted Spectroscopic Features

The chemical structure of **4-Formyl-2-methylphenylboronic acid** dictates its characteristic spectroscopic fingerprint. The strategic placement of the methyl and formyl groups on the phenylboronic acid scaffold results in a unique and predictable set of signals in various spectroscopic analyses.

Figure 1: Chemical structure of **4-Formyl-2-methylphenylboronic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **4-Formyl-2-methylphenylboronic acid**.

### $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For **4-Formyl-2-methylphenylboronic acid**, the expected signals are summarized in the table below. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Table 1: Predicted  $^1\text{H}$  NMR Data for **4-Formyl-2-methylphenylboronic acid**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~10.0	Singlet	1H	Aldehyde (-CHO)	The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.
~8.2	Singlet (broad)	2H	Boronic acid (-B(OH) <sub>2</sub> )	The acidic protons of the boronic acid are exchangeable and often appear as a broad singlet. The chemical shift can vary with concentration and solvent.
~7.8	Doublet	1H	Aromatic (H-5)	This proton is ortho to the electron-withdrawing formyl group, leading to a downfield shift.
~7.7	Singlet	1H	Aromatic (H-3)	This proton is meta to the formyl group and ortho to the methyl group.

~7.5	Doublet	1H	Aromatic (H-6)	This proton is meta to the formyl group and adjacent to the boronic acid group.
~2.5	Singlet	3H	Methyl (-CH <sub>3</sub> )	The methyl protons are attached to the aromatic ring and appear as a singlet in a typical upfield region for aryl methyl groups.

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm and can vary based on the solvent and concentration used.

## <sup>13</sup>C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Due to the low natural abundance of <sup>13</sup>C, the spectra are typically proton-decoupled, resulting in singlets for each unique carbon.

Table 2: Predicted <sup>13</sup>C NMR Data for **4-Formyl-2-methylphenylboronic acid**

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~192	Aldehyde Carbonyl (C=O)	The carbonyl carbon of the aldehyde is significantly deshielded and appears far downfield.
~145	Aromatic (C-2)	Carbon bearing the methyl group.
~138	Aromatic (C-4)	Carbon bearing the formyl group.
~135	Aromatic (C-5)	Aromatic CH ortho to the formyl group.
~132	Aromatic (C-6)	Aromatic CH meta to the formyl group.
~130	Aromatic (C-1)	Carbon attached to the boronic acid group. The signal may be broad due to quadrupolar relaxation of the boron nucleus.
~128	Aromatic (C-3)	Aromatic CH meta to the formyl group.
~22	Methyl (-CH <sub>3</sub> )	The methyl carbon appears in the typical upfield region for alkyl groups.

Note: The carbon attached to the boron atom may exhibit a broad signal or may not be observed due to quadrupolar broadening.<sup>[4]</sup>

## Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **4-Formyl-2-methylphenylboronic acid** is expected to show characteristic absorption bands corresponding to its key functional groups.

Table 3: Predicted IR Absorption Bands for **4-Formyl-2-methylphenylboronic acid**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Functional Group
3500-3200	Strong, Broad	O-H stretch	Boronic acid (-B(OH) <sub>2</sub> )
~3050	Medium	C-H stretch	Aromatic
~2920	Medium	C-H stretch	Methyl (-CH <sub>3</sub> )
~2820, ~2720	Medium	C-H stretch	Aldehyde (-CHO)
~1700	Strong	C=O stretch	Aldehyde (-CHO)
~1600, ~1470	Medium-Strong	C=C stretch	Aromatic Ring
~1350	Strong	B-O stretch	Boronic acid
~820	Strong	C-H bend	Aromatic (out-of-plane)

The broad O-H stretching band is a hallmark of the hydrogen-bonded boronic acid hydroxyl groups. The strong carbonyl stretch confirms the presence of the aldehyde, and the pair of bands around 2820 and 2720 cm<sup>-1</sup> (Fermi doublets) are characteristic of the aldehyde C-H stretch.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For **4-Formyl-2-methylphenylboronic acid**, electron ionization (EI) would likely lead to the following key fragments.

Table 4: Predicted Mass Spectrometry Data for **4-Formyl-2-methylphenylboronic acid**

m/z	Ion	Rationale for Formation
164	$[M]^+$	Molecular ion
146	$[M - H_2O]^+$	Loss of a water molecule from the boronic acid moiety.
135	$[M - CHO]^+$	Loss of the formyl radical.
118	$[M - H_2O - CO]^+$	Subsequent loss of carbon monoxide from the $[M - H_2O]^+$ ion.
91	$[C_7H_7]^+$	Tropylium ion, a common fragment for toluene derivatives.

The fragmentation of phenylboronic acids can be complex, often involving the boron atom in the fragmentation pathways.<sup>[5]</sup> The observation of the molecular ion at m/z 164 would confirm the molecular weight of the compound.

## Experimental Protocols

The acquisition of high-quality spectroscopic data requires standardized experimental procedures. The following are generalized protocols for obtaining the data discussed in this guide.

## NMR Spectroscopy Workflow

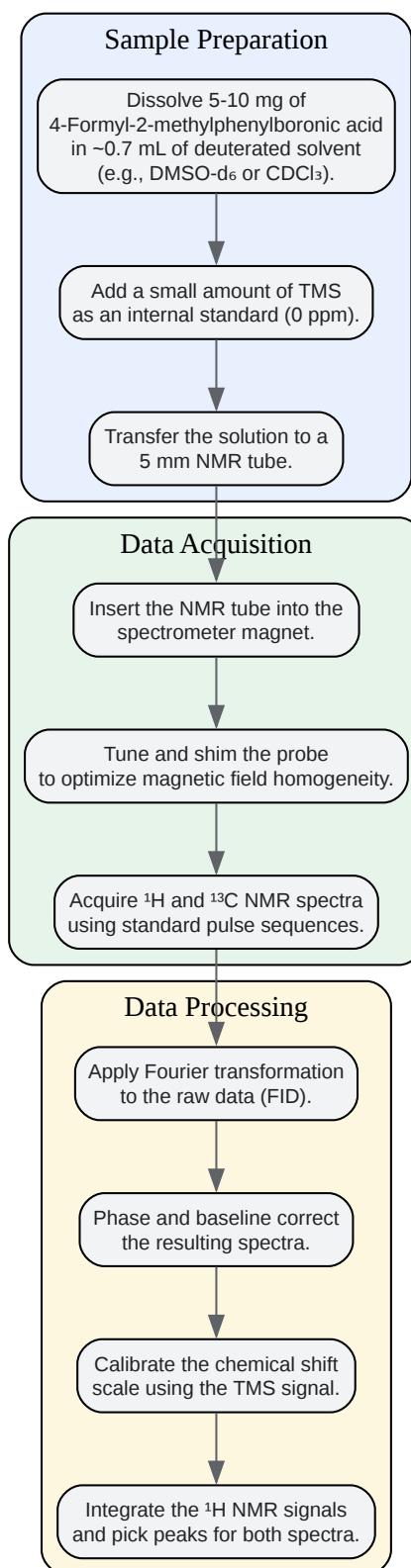
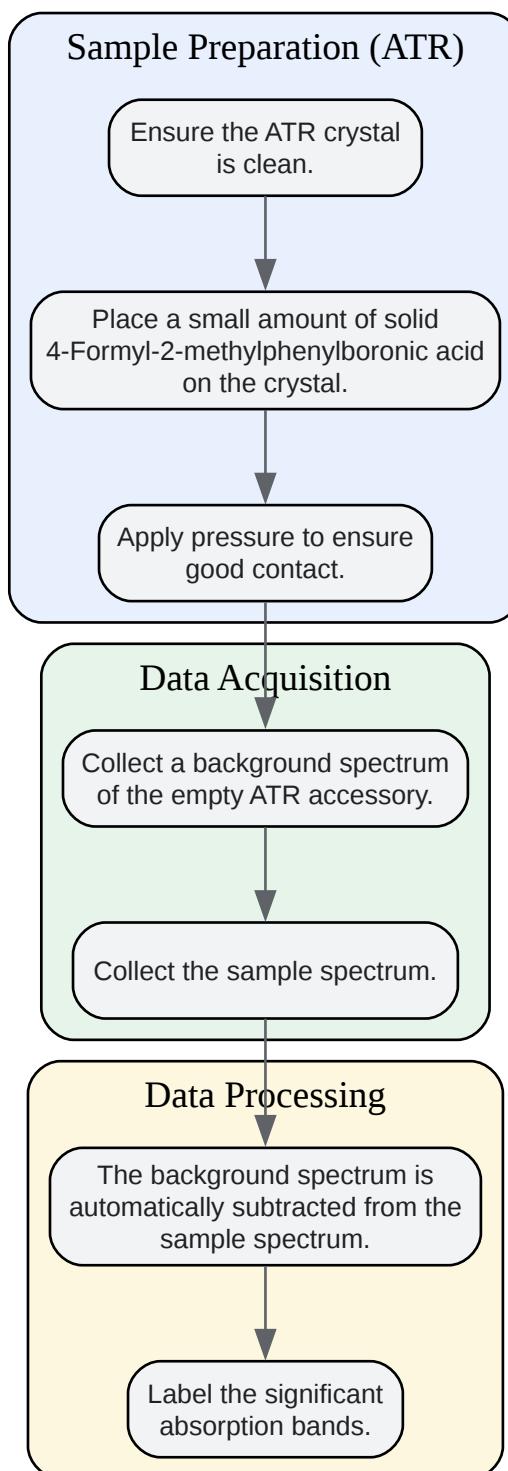
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Figure 2: Workflow for NMR data acquisition and processing.

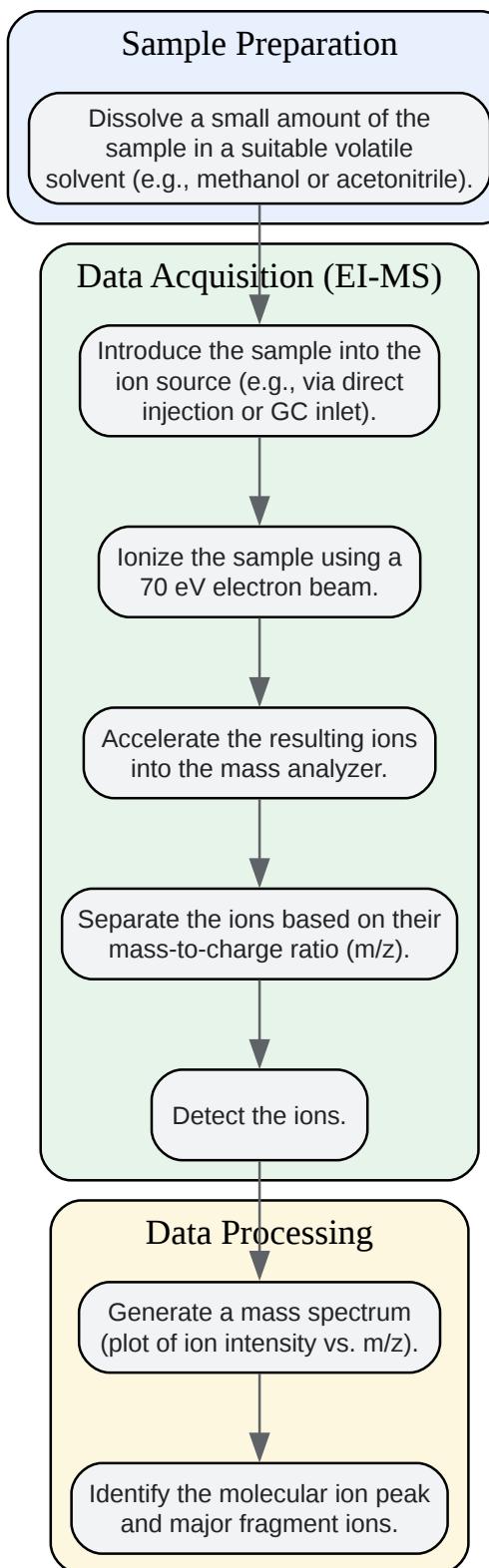
## IR Spectroscopy Workflow



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Figure 3: Workflow for ATR-IR data acquisition.

## Mass Spectrometry Workflow



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Figure 4: Workflow for EI-Mass Spectrometry data acquisition.

## Conclusion

The comprehensive spectroscopic analysis of **4-Formyl-2-methylphenylboronic acid**, encompassing  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS, provides a robust framework for its unequivocal identification and characterization. The predicted data and interpretations presented in this guide serve as a valuable resource for scientists and researchers, ensuring the quality and reliability of this important synthetic building block in their endeavors. Adherence to standardized experimental protocols is crucial for obtaining reproducible and accurate data.

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